2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine is a chemical compound with the molecular formula C22H23F2N5O2 and a molecular weight of 427.456
Chemical Reactions Analysis
2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .
Scientific Research Applications
2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways. Additionally, this compound may have industrial applications, including its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in a biological context, this compound may interact with enzymes, receptors, or other proteins to exert its effects. The detailed mechanism of action, including the molecular interactions and pathways involved, is an area of ongoing research .
Comparison with Similar Compounds
2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example, compounds with similar molecular formulas or those that undergo similar types of chemical reactions can be considered for comparison.
Conclusion
Its unique chemical properties and reactivity make it a valuable compound for various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O2/c23-14-1-2-20(17(24)11-14)31-16-4-8-29(9-5-16)22-21(26-15-6-10-30-13-15)27-19-12-25-7-3-18(19)28-22/h1-3,7,11-12,15-16H,4-6,8-10,13H2,(H,26,27)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXNIUAUXAFNFJ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=C(C=C2)F)F)C3=NC4=C(C=NC=C4)N=C3NC5CCOC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=NC3=C(C=CN=C3)N=C2N4CCC(CC4)OC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.